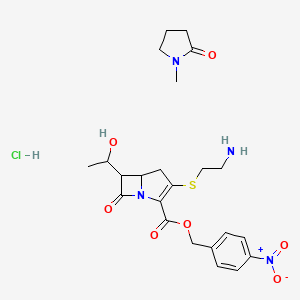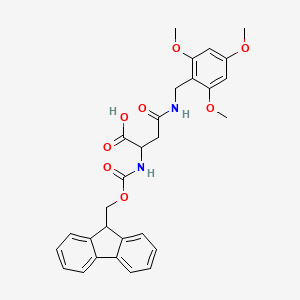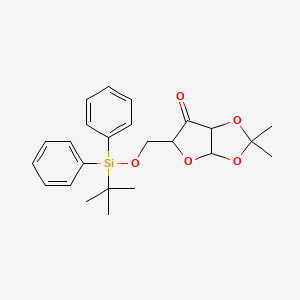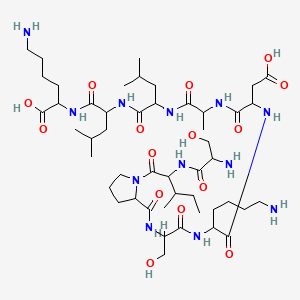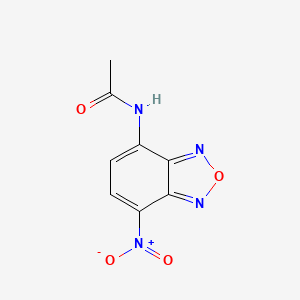
4-Acetamido-7-nitrobenzofurazan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetamido-7-nitrobenzofurazan is a chemical compound known for its unique properties and applications in various scientific fields. It is a derivative of benzofurazan, characterized by the presence of an acetamido group at the 4-position and a nitro group at the 7-position. This compound is notable for its fluorescence, making it valuable in analytical and bioanalytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamido-7-nitrobenzofurazan typically involves the nitration of benzofurazan derivatives followed by acetamidation. One common method starts with 4-chloro-7-nitrobenzofurazan (NBD-chloride), which undergoes nucleophilic substitution with acetamide to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent, and reagent concentrations to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-7-nitrobenzofurazan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamido group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 4-amino-7-nitrobenzofurazan.
Reduction: Formation of 4-acetamido-7-aminobenzofurazan.
Substitution: Various substituted benzofurazan derivatives.
Scientific Research Applications
4-Acetamido-7-nitrobenzofurazan has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting and quantifying various analytes.
Biology: Employed in bioimaging and as a marker for studying biological processes.
Medicine: Investigated for its potential in drug development and diagnostic assays.
Industry: Utilized in the development of sensors and analytical devices.
Mechanism of Action
The mechanism of action of 4-acetamido-7-nitrobenzofurazan involves its ability to interact with specific molecular targets. The compound’s fluorescence properties are exploited in various assays, where it binds to target molecules and emits fluorescence upon excitation. This property is used to detect and quantify the presence of specific analytes in complex mixtures .
Comparison with Similar Compounds
4-Chloro-7-nitrobenzofurazan (NBD-chloride): Known for its use as a fluorescent labeling reagent.
4-Amino-7-nitrobenzofurazan: A derivative with similar fluorescence properties but different reactivity.
7-Methoxy-4-nitrobenzofurazan: Another derivative with distinct optical and electrochemical properties.
Uniqueness: 4-Acetamido-7-nitrobenzofurazan stands out due to its specific functional groups, which confer unique reactivity and fluorescence characteristics. Its acetamido group provides additional sites for chemical modification, making it versatile for various applications .
Properties
CAS No. |
18333-72-7 |
|---|---|
Molecular Formula |
C8H6N4O4 |
Molecular Weight |
222.16 g/mol |
IUPAC Name |
N-(4-nitro-2,1,3-benzoxadiazol-7-yl)acetamide |
InChI |
InChI=1S/C8H6N4O4/c1-4(13)9-5-2-3-6(12(14)15)8-7(5)10-16-11-8/h2-3H,1H3,(H,9,13) |
InChI Key |
XHIJYNJBIDVIND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(5-Methylhepta-1,3,5-trienyl)-3-oxa-7-azatetracyclo[5.4.0.02,4.09,11]undecan-1-ol](/img/structure/B13386626.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3,3-dimethylbutanoic acid](/img/structure/B13386633.png)
![But-2-enedioic acid;4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B13386638.png)

![6-Hydroxy-5a-methyl-3,9-dimethylidenedecahydronaphtho[1,2-b]furan-2(3h)-one](/img/structure/B13386642.png)
![2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methoxybutanoic acid](/img/structure/B13386658.png)

![5-{[(Tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B13386677.png)

![2-[2-[2-(3,5-Dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13386687.png)
